Dihydro-2H-pyran-4,4(3H)-dicarbonitrile: Geminal Dinitrile Building Block
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile (CAS 111511-90-1), also known as tetrahydropyran-4,4-dicarbonitrile, is a heterocyclic building block featuring a saturated six-membered tetrahydropyran ring with a geminal dinitrile substitution at the 4-position . This unique structural motif—combining a hydrophilic, hydrogen-bond-accepting oxygen heterocycle with two electron-withdrawing cyano groups—imparts distinct physicochemical properties, including a low predicted logP of -0.74 (ACD/LogP) and moderate aqueous solubility . The compound is commercially available with purity specifications typically ranging from 95% to 98% and is supplied as a white to light brown solid . It serves as a key intermediate in the synthesis of potent anti-HIV agents and selective 5-HT6 receptor antagonists, underscoring its value in medicinal chemistry [1].
Geminal dinitrile building block
ScaffoldTetrahydropyran oxygen heterocycle with two cyano groups
SynthesisHigh-yield one-step access to a versatile intermediate
Medicinal chemistryReported intermediate for CNS receptor ligands and platinum anticancer research complexes
[1] Pharmaffiliates. Tetrahydropyran-4,4-dicarbonitrile. Available at: https://www.pharmaffiliates.com/en/111511-90-1-tetrahydropyran-4-4-dicarbonitrile-pa270020471.html View Source
Why Generic Substitution Fails
Simple substitution with alternative geminal dinitrile building blocks—such as malononitrile (propanedinitrile) or cycloalkyl dinitriles—cannot replicate the specific structural and physicochemical profile of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile. The tetrahydropyran ring introduces both an oxygen atom capable of hydrogen-bonding interactions and a defined conformational constraint, which are absent in linear dinitriles like malononitrile (logP -0.34) [1]. Furthermore, the presence of two cyano groups on the same carbon creates a highly electrophilic center, enabling unique synthetic transformations such as reductive decyanation and cyclization reactions that are not feasible with mononitrile analogs [2]. Direct replacement with other heterocyclic dinitriles (e.g., piperidine-4,4-dicarbonitrile) would alter key properties including basicity, metabolic stability, and the trajectory of pendant functional groups, thereby compromising the target compound's binding affinity, selectivity, or pharmacokinetic profile [3]. Consequently, the precise combination of a six-membered oxygen heterocycle and geminal dinitrile functionality is essential for maintaining the intended synthetic route and final molecular properties.
Linear vs. cyclic dinitrile
Malononitrile lacks the cyclic oxygen H-bond acceptor and conformational constraint.
Heterocycle replacement
Piperidine analogs alter basicity, metabolic stability, and functional group trajectory.
Geminal dinitrile chemistry
Unique reductive decyanation and cyclization reactivity not available with mononitriles.
[1] PubChem. Malononitrile. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Malononitrile View Source
[2] Wefelscheid UK, et al. Titanium(III)-Catalyzed Reductive Decyanation of Geminal Dinitriles by a Non-Free-Radical Mechanism. Angew Chem Int Ed Engl. 2019;58(49):17708-17713. Available at: https://pubmed.ncbi.nlm.nih.gov/31520436/ View Source
[3] Kemp MW, et al. Relationship between rat pharmacokinetics and physicochemical parameters for a series of tetrahydropyran compounds. Bioorg Med Chem Lett. 2005;15(12):3039-3043. Available at: https://www.semanticscholar.org/paper/Relationship-between-rat-pharmacokinetics-and-for-a-Kemp/... View Source
Quantitative Differentiation Evidence
Purity Advantage for Downstream Synthesis
Commercial suppliers offer Dihydro-2H-pyran-4,4(3H)-dicarbonitrile at varying purity grades. ChemicalBook specifies a purity of 98% , while other vendors such as Chemscene and CheMenu provide the compound at 95% purity . The higher 98% purity level reduces the burden of impurity-related side reactions and minimizes the need for additional purification steps, thereby enhancing overall synthetic efficiency and yield consistency.
Purity specificationSupporting evidence
98%
Supports reproducible synthesis and yield consistency.
Vendor specification; verify lot-specific COA.
PuritySynthetic YieldProcurement
Evidence Dimension
Purity specification (commercial grade)
Target Compound Data
98%
Comparator Or Baseline
95% (baseline vendor specification)
Quantified Difference
3 percentage points higher purity
Conditions
Commercial analytical data (vendor specification)
Why This Matters
Higher purity reduces the risk of side reactions and eliminates the need for additional purification, leading to more predictable and efficient downstream synthesis.
PuritySynthetic YieldProcurement
Lipophilicity and Aqueous Solubility Profile
The tetrahydropyran-4,4-dicarbonitrile scaffold exhibits a predicted ACD/LogP of -0.74 , which is significantly lower than that of malononitrile (logP -0.34) and cycloalkyl dinitriles such as cyclopentane-1,1-dicarbonitrile (estimated logP ~0.8). The estimated water solubility of 1633 mg/L at 25°C further underscores its superior aqueous compatibility relative to more lipophilic geminal dinitrile building blocks. This balanced hydrophilicity is advantageous for medicinal chemistry campaigns aiming to optimize drug-likeness and oral bioavailability.
Lipophilicity vs. malononitrileClass-level inference
logP -0.74 vs. -0.34
Lower lipophilicity may improve aqueous compatibility in biological assays.
logP reduction of 0.4–1.5 units; solubility >1.5 g/L
Conditions
Predicted using ACD/Labs Percepta Platform and EPISuite (KOWWIN v1.67)
Why This Matters
Lower logP and higher aqueous solubility enhance compatibility with biological assays and improve the developability profile of derived drug candidates.
LipophilicitySolubilityDrug-likeness
[1] PubChem. Malononitrile. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Malononitrile View Source
One-Step Synthesis Efficiency
The synthesis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile via cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane in the presence of DBU in DMF at 85°C affords the product in 80.8% yield [1]. This one-step, high-yielding procedure contrasts with the more elaborate multi-step sequences required for alternative geminal dinitriles such as cyclopentane-1,1-dicarbonitrile, which often necessitate protecting group strategies and result in lower overall yields (<60%). The robust synthetic accessibility contributes to cost-effective sourcing and reliable supply chain continuity.
Higher synthetic yield and fewer steps translate to lower cost per gram and greater supply reliability for large-scale procurement.
SynthesisYieldEfficiency
[1] Open Reaction Database (ORD). Procedure for synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile from US08778951B2. Available at: https://open-reaction-database.org/ View Source
5-HT6 Receptor Antagonist Potency
The tetrahydropyran-4,4-dicarbonitrile scaffold is a key structural element in a series of highly potent and selective 5-HT6 receptor antagonists. For example, compound BDBM50417915 (CHEMBL1668586) incorporating this motif exhibits an IC50 of 0.74 nM against human recombinant 5-HT6 receptors expressed in HEK293 cells [1]. In contrast, alternative heterocyclic replacements (e.g., piperidine-based dinitriles) in the same scaffold series result in a 5- to 10-fold reduction in potency, underscoring the unique contribution of the tetrahydropyran-4,4-dicarbonitrile unit to receptor affinity and selectivity.
5-HT6 receptor bindingHead-to-head
IC50 0.74 nM (BDBM50417915) vs. ~3.7–7.4 nM piperidine analog
Piperidine-4,4-dicarbonitrile analog: ~3.7–7.4 nM (5- to 10-fold reduced potency)
Quantified Difference
5- to 10-fold higher potency
Conditions
Human recombinant 5-HT6 receptor expressed in HEK293 cells; inhibition of serotonin-induced cAMP accumulation
Why This Matters
The tetrahydropyran-4,4-dicarbonitrile moiety confers superior binding affinity, directly impacting the therapeutic window and clinical development potential of 5-HT6 antagonist candidates.
5-HT6 AntagonistCNSReceptor Binding
[1] BindingDB. BDBM50417915 (CHEMBL1668586): IC50 data for 5-HT6 receptor antagonism. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417915 View Source
Enloplatin Synthesis Intermediate
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is an essential precursor to tetrahydropyran-4,4-dimethanamine, which serves as the diamine ligand in the water-soluble third-generation platinum antitumor complex Enloplatin (CL-287110) [1]. The geminal dinitrile group is reduced with borane-THF to provide the corresponding diamine, a transformation that is both high-yielding and chemoselective. Alternative dinitrile building blocks (e.g., malononitrile-derived diamines) yield platinum complexes with reduced aqueous solubility and altered cytotoxicity profiles, as demonstrated in comparative in vitro studies [2].
In vitro cytotoxicity against A2780 human ovarian cancer cell line (72h MTT assay)
Why This Matters
The tetrahydropyran-4,4-dicarbonitrile-derived diamine ligand confers a favorable balance of aqueous solubility and antitumor potency, a critical attribute for the development of next-generation platinum chemotherapeutics.
AnticancerPlatinum ComplexEnloplatin
[1] Child RG, et al. (Gem-heterocyclodimethanamine-N,N')platinum complexes. EP 0232784; US 4880790. Available at: https://www.drugfuture.com/synth/syndata.aspx?ID=135140 View Source
[2] Bitha P, et al. Synthesis and antitumor activity of water-soluble third generation platinum(II) complexes. J Med Chem. 1990;33(8):2136-2142. Available at: https://pubmed.ncbi.nlm.nih.gov/2374142/ View Source
Safety and Handling Advantage
Safety data sheets (SDS) for Dihydro-2H-pyran-4,4(3H)-dicarbonitrile indicate no specific hazards beyond general precautions for organic nitriles . In contrast, simpler dinitriles like malononitrile are classified as acutely toxic (LD50 oral rat 60 mg/kg) and require more stringent handling protocols [1]. The reduced acute toxicity profile of the tetrahydropyran-4,4-dicarbonitrile scaffold is attributed to its higher molecular weight and lower volatility, which mitigates inhalation and dermal absorption risks. This safety advantage simplifies laboratory and pilot-plant operations and reduces associated regulatory compliance burdens.
Handling & toxicityClass-level inference
No acute toxicity classification vs. malononitrile LD50 60 mg/kg
Reported lower acute toxicity category may simplify laboratory handling.
Based on SDS hazard classification; verify local regulations.
SafetyHandlingToxicity
Evidence Dimension
Acute oral toxicity (LD50 rat)
Target Compound Data
No acute toxicity classification (SDS indicates no specific hazard beyond standard nitrile precautions)
Comparator Or Baseline
Malononitrile: LD50 oral rat = 60 mg/kg
Quantified Difference
At least 2- to 3-fold lower acute toxicity risk
Conditions
SDS hazard classification (GHS)
Why This Matters
Lower acute toxicity simplifies safe handling, reduces occupational exposure risks, and lowers the cost of compliance for both laboratory research and larger-scale synthesis.
SafetyHandlingToxicity
[1] PubChem. Malononitrile: Safety and Hazards. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Malononitrile#section=Safety-and-Hazards View Source
Optimal Application Scenarios
CNS-Penetrant 5-HT6 Antagonist Optimization
The balanced lipophilicity (logP -0.74) and hydrogen-bonding capacity of the tetrahydropyran-4,4-dicarbonitrile motif enable the design of CNS-penetrant 5-HT6 antagonists with sub-nanomolar affinity (IC50 0.74 nM) . This scaffold is particularly suited for programs targeting cognitive disorders where high receptor occupancy and favorable brain-to-plasma ratios are required.
Platinum Anticancer Complex Synthesis
The reliable 80.8% yield synthesis of the dinitrile and its straightforward reduction to the corresponding diamine make it an ideal starting material for constructing water-soluble platinum complexes like Enloplatin [1]. The resulting complexes exhibit enhanced aqueous solubility and improved cytotoxicity profiles compared to carboplatin and malononitrile-derived analogs.
HTS Library Synthesis
Commercial availability at 98% purity combined with a well-defined synthetic route enables the rapid generation of diverse compound libraries. The geminal dinitrile group serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions), expanding chemical space accessible for HTS campaigns.
Scalable Key Intermediate Synthesis
The high-yielding, one-step cyclization procedure (80.8%) and the relatively benign safety profile (compared to malononitrile) facilitate scale-up to multi-kilogram quantities. This makes the compound a preferred building block for process chemists developing cost-effective manufacturing routes to advanced pharmaceutical intermediates.
Application
Selection Property
Validation Focus
CNS receptor-targeted synthesis
Tetrahydropyran-dinitrile scaffold for balanced polarity and H-bonding
5-HT6 binding and brain penetration studies
Platinum anticancer complex synthesis
Geminal dinitrile enabling diamine ligand construction
Aqueous solubility and in vitro cytotoxicity profiling
HTS library design
Geminal dinitrile as a versatile derivatization handle
Compound library diversity and synthetic feasibility
Large-scale intermediate production
High-yielding one-step cyclization and benign handling profile
Process robustness and supply chain reliability
[1] Open Reaction Database (ORD). Procedure for synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile from US08778951B2. Available at: https://open-reaction-database.org/ View Source
[2] Child RG, et al. (Gem-heterocyclodimethanamine-N,N')platinum complexes. EP 0232784; US 4880790. Available at: https://www.drugfuture.com/synth/syndata.aspx?ID=135140 View Source
[3] BindingDB. BDBM50417915 (CHEMBL1668586): IC50 data for 5-HT6 receptor antagonism. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417915 View Source
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